NCGC00378430 NCGC00378430
Brand Name: Vulcanchem
CAS No.: 920650-00-6
VCID: VC4599269
InChI: InChI=1S/C22H23N3O5S/c1-29-20-8-7-18(16-21(20)31(27,28)25-11-13-30-14-12-25)23-22(26)17-5-4-6-19(15-17)24-9-2-3-10-24/h2-10,15-16H,11-14H2,1H3,(H,23,26)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)N4CCOCC4
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5

NCGC00378430

CAS No.: 920650-00-6

Cat. No.: VC4599269

Molecular Formula: C22H23N3O5S

Molecular Weight: 441.5

* For research use only. Not for human or veterinary use.

NCGC00378430 - 920650-00-6

Specification

CAS No. 920650-00-6
Molecular Formula C22H23N3O5S
Molecular Weight 441.5
IUPAC Name N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-3-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C22H23N3O5S/c1-29-20-8-7-18(16-21(20)31(27,28)25-11-13-30-14-12-25)23-22(26)17-5-4-6-19(15-17)24-9-2-3-10-24/h2-10,15-16H,11-14H2,1H3,(H,23,26)
Standard InChI Key IFXCVBOQNYHBMX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)N4CCOCC4

Introduction

Chemical and Pharmacological Profile of NCGC00378430

Structural Characteristics

NCGC00378430 has the molecular formula C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>5</sub>S, featuring a sulfonyl group and an aromatic ether backbone. The SMILES notation (COc1ccc(NC(=O)c2cccc(c2)-n2cccc2)cc1S(=O)(=O)N1CCOCC1) reflects its complex heterocyclic structure, which enables selective binding to the SIX1/EYA2 protein complex .

Table 1: Chemical Properties of NCGC00378430

PropertyValue
CAS Number920650-00-6
Molecular FormulaC<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>5</sub>S
Molecular Weight441.5 g/mol
Solubility10 mM in DMSO
Purity≥99.74%
Storage Conditions-20°C

Pharmacokinetic and Pharmacodynamic Features

In vitro assays using the Alphascreen platform revealed an IC<sub>50</sub> of 52 µM for SIX1/EYA2 interaction inhibition . The compound exhibits metabolic stability in murine models, with no significant toxicity observed at therapeutic doses . Its ability to penetrate tumor tissues has been validated in xenograft models, where it achieved sufficient bioavailability to suppress metastasis .

Mechanism of Action: Targeting SIX1/EYA2 and Downstream Pathways

Disruption of SIX1/EYA2 Complex Formation

SIX1, a homeodomain transcription factor, requires interaction with EYA2 to activate pro-metastatic genes. NCGC00378430 binds to the SIX1-EYA2 interface, preventing their association and subsequent nuclear translocation . Structural studies suggest that the compound’s sulfonamide group forms hydrogen bonds with EYA2’s phosphatase domain, while its aromatic moieties stabilize hydrophobic interactions with SIX1 .

Modulation of TGF-β Signaling and EMT

By disrupting SIX1/EYA2, NCGC00378430 downregulates TGF-β pathway components such as SMAD2/3 and SNAIL1. In MDA-MB-231 breast cancer cells, treatment with 10 µM NCGC00378430 reduced TGF-β-induced SMAD phosphorylation by 67% and reversed EMT markers (e.g., E-cadherin restoration, N-cadherin suppression) .

Table 2: Key Pathway Alterations Induced by NCGC00378430

Pathway ComponentEffect of NCGC00378430
SIX1/EYA2 Interaction72% inhibition at 50 µM
TGF-β/SMAD Signaling60–70% reduction in activity
EMT MarkersE-cadherin ↑ 2.5-fold; N-cadherin ↓ 80%

Preclinical Efficacy in Breast Cancer Models

In Vitro Antimetastatic Activity

In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, SUM149), NCGC00378430 (20 µM) reduced migration by 55–60% in scratch assays and inhibited Matrigel invasion by 70% . RNA sequencing revealed normalization of SIX1-driven metabolic pathways, including glycolysis and glutaminolysis.

In Vivo Metastasis Suppression

In orthotopic mouse models, daily oral administration of 10 mg/kg NCGC00378430 for 28 days reduced lung metastasis incidence by 85% compared to controls, without altering primary tumor volume . Histopathological analysis showed no signs of hepatotoxicity or nephrotoxicity, supporting its favorable safety profile .

Clinical Relevance and Future Directions

Synergy with Existing Therapies

NCGC00378430 enhances the efficacy of paclitaxel in TNBC models, reducing viable tumor cells by an additional 40% compared to monotherapy . This synergy aligns with ongoing clinical trials (e.g., I-SPY2, NCT01042379) investigating combination therapies for high-risk breast cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator